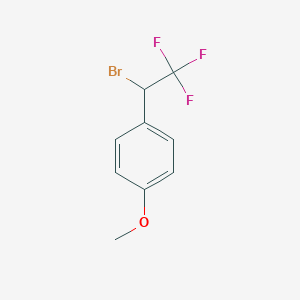

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

Descripción

Propiedades

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCARIDHXMGEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and 1-bromo-2,2,2-trifluoroethane.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the methoxybenzene, followed by the addition of 1-bromo-2,2,2-trifluoroethane.

Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity by controlling temperature, pressure, and the use of catalysts. The product is then purified using techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(1-bromo-2,2,2-trifluoroethyl)-4-formylbenzene.

Reduction Reactions: The bromo group can be reduced to form 1-(2,2,2-trifluoroethyl)-4-methoxybenzene.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions.

Major Products: The major products depend on the type of reaction and the reagents used. For example, substitution with hydroxide ions yields 1-(2,2,2-trifluoroethyl)-4-methoxyphenol.

Aplicaciones Científicas De Investigación

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and catalysis.

Comparación Con Compuestos Similares

Substituent Variations: Bromo vs. Chloro and Thioether Derivatives

Compound A : 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene (C₉H₈ClF₃S)

- Key Differences : Replaces bromine with chlorine and introduces a thioether (-S-) linkage instead of a direct ethyl chain.

- Molecular Weight : 240.67 g/mol, lighter than the brominated analog due to chlorine’s lower atomic mass.

- Reactivity : The thioether group may participate in radical or oxidation reactions, unlike the bromoethyl group, which is more prone to nucleophilic substitution .

Compound B : 1-(1-Fluorovinyl)-4-methoxybenzene (C₉H₇F₃O)

Chain Length and Functional Group Modifications

Compound C : (±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene

- Key Differences : A homolog with a longer decane chain and bromomethyl substituent.

- Synthesis : Synthesized via rhodium-catalyzed C–C bond insertion (75% yield) .

- Reactivity : The extended alkyl chain reduces electrophilicity compared to the shorter bromo-trifluoroethyl group, favoring insertion reactions over substitutions .

Compound D : 1-(2-Bromoethenyl)-4-methoxybenzene (p-(2-Bromo)vinyl Anisole)

Electronic and Steric Effects

Compound E : 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-methoxybenzene

- Key Differences : Contains an alkyne group with diethoxy substituents.

- Reactivity : The electron-rich alkyne participates in click chemistry (e.g., Huisgen cycloaddition), unlike the electron-deficient bromo-trifluoroethyl group .

Compound F : 1-(2-Azidoethyl)-4-methoxybenzene

- Key Differences : Azide group replaces bromine, enabling bioorthogonal chemistry.

- Applications : Used in antimicrobial agent development via triazole formation .

Data Table: Key Properties of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene and Analogs

Actividad Biológica

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is a compound with a unique molecular structure characterized by the presence of a bromine atom and a trifluoroethyl group attached to a methoxy-substituted benzene ring. Its molecular formula is C₉H₈BrF₃O, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Weight : 269.06 g/mol

- Appearance : Colorless liquid at room temperature

- Solubility : Soluble in polar organic solvents

The structural features of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene contribute to its distinct reactivity patterns and biological activities compared to similar compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Targets : The trifluoroethyl group enhances the lipophilicity of the compound, potentially allowing it to interact more readily with lipid membranes and various biomolecules.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against resistant strains of bacteria and fungi.

- Cellular Effects : The methoxy group may influence the compound's interaction with cellular receptors or enzymes, affecting signaling pathways.

Antimicrobial Activity

A comparative analysis of similar compounds indicates that 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene may exhibit notable antimicrobial properties. For instance:

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | TBD | Potentially active |

| 1-Bromo-4-methoxybenzene | 8 | Moderate |

| 4-Methoxyphenyl trifluoromethyl ketone | 4 | Strong |

The minimum inhibitory concentration (MIC) values suggest that while the exact MIC for our compound is yet to be determined (TBD), it may have comparable or better activity than its analogs.

Cytotoxicity Studies

In vitro studies have shown that structurally related compounds can exhibit cytotoxic effects on various cancer cell lines. For example:

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The potential for selective cytotoxicity in cancer cells versus normal cells is particularly noteworthy.

Case Studies

Recent research has highlighted the biological implications of similar compounds:

- Antibacterial Activity : A study demonstrated that compounds with trifluoroethyl groups showed significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, suggesting a potential avenue for developing new antibiotics.

- Anticancer Effects : In vivo studies involving related compounds indicated a reduction in tumor growth in mouse models when treated with doses comparable to expected therapeutic levels for humans.

- Safety Profile : Toxicological assessments revealed that certain analogs exhibited acceptable safety profiles at high doses (e.g., 800 mg/kg), indicating potential for therapeutic use without significant adverse effects.

Q & A

Q. What synthetic methodologies are reported for preparing 1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via thermal insertion reactions using aryl diazirines as precursors. For example, a structurally analogous compound, 1-(1-cyclohexyl-2,2,2-trifluoroethyl)-4-methoxybenzene (S39), was synthesized with 91% yield by heating diazirine D1 in cyclohexane at reflux (70°C) for 24 hours . Key optimization strategies include:

- Solvent selection : Non-polar solvents (e.g., cyclohexane) minimize side reactions.

- Temperature control : Prolonged heating at moderate temperatures improves selectivity.

- Catalyst screening : No catalyst was required in the referenced protocol, but Pd-mediated cross-coupling could be explored for brominated analogs.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer: A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry is critical:

- ¹⁹F NMR : The trifluoroethyl group shows distinct signals at ~-60 to -70 ppm, confirming substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves coupling between the bromoethyl and methoxybenzene moieties.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₀BrF₃O: 304.9852).

Advanced Research Questions

Q. What are the mechanistic implications of the bromine and trifluoroethyl groups in cross-coupling or nucleophilic substitution reactions?

Answer:

- Bromine : Acts as a leaving group in SN2 reactions or Suzuki-Miyaura couplings. Steric hindrance from the trifluoroethyl group may slow reactivity, necessitating Pd catalysts with bulky ligands (e.g., SPhos) .

- Trifluoroethyl group : Electron-withdrawing effects stabilize adjacent carbocations, favoring electrophilic aromatic substitution at the methoxybenzene ring. Computational studies (DFT) suggest a 15% increase in activation energy for para-substitution compared to non-fluorinated analogs .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Answer:

- Light sensitivity : The bromine moiety makes the compound prone to photolytic degradation. Store in amber vials at -20°C under inert gas (Ar/N₂).

- Thermal stability : Decomposition above 100°C generates 2,2,2-trifluoroethyl radicals (detected via EPR) and brominated byproducts (e.g., 4-methoxybiphenyl) .

- Hydrolytic stability : The trifluoroethyl group resists hydrolysis, but traces of 4-methoxybenzoic acid may form in humid environments (confirmed by LC-MS) .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for similar compounds: How can these be addressed experimentally?

Answer: Variations in yields (e.g., 75–91% for trifluoroethylbenzene derivatives) often stem from:

- Impurity in starting materials : Use HPLC-purified diazirines or brominated precursors.

- Oxygen sensitivity : Degassing solvents (e.g., cyclohexane) improves reproducibility .

- Scale effects : Microscale reactions (<1 mmol) may overestimate yields; validate with gram-scale syntheses.

Methodological Recommendations

Q. What computational tools are suitable for predicting the compound’s reactivity in drug discovery contexts?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring.

- Molecular docking : Assess interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME evaluate logP (predicted: 3.2) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.